molecular formula C15H13FN2O4 B8126734 1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid

1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid

Cat. No.: B8126734
M. Wt: 304.27 g/mol
InChI Key: SYNHZTBGWVVZNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid is a pyrimidine-based derivative characterized by a cyclopropylmethyl substituent at the N1 position and a 4-fluorophenyl group at the N3 position. The cyclopropylmethyl group may enhance metabolic stability compared to bulkier substituents, while the 4-fluoro-phenyl moiety could influence receptor binding affinity and selectivity, particularly in the context of halogenated aryl interactions observed in related molecules .

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-(4-fluorophenyl)-2,4-dioxopyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c16-10-3-5-11(6-4-10)18-13(19)12(14(20)21)8-17(15(18)22)7-9-1-2-9/h3-6,8-9H,1-2,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNHZTBGWVVZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=O)N(C2=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid involves multiple steps. One common method includes the reaction of cyclopropylmethylamine with 4-fluorobenzoyl chloride to form an intermediate, which is then reacted with diethyl malonate under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms

The following mechanisms are commonly involved in the reactions of this compound:

  • Nucleophilic Attack : The carbonyl groups present in the dioxo structure can undergo nucleophilic attack by various reagents, leading to the formation of new functional groups.

  • Electrophilic Aromatic Substitution : The para-fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization at the aromatic ring.

Derivatization Reactions

The compound can undergo several derivatization reactions that enhance its biological activity:

  • Esterification : Reacting with alcohols under acidic conditions can yield esters that may exhibit improved solubility and bioavailability.

  • Amidation : Reaction with amines can produce amides, potentially increasing the compound's pharmacological properties.

Potential Biological Activities

Research indicates that derivatives of this compound may possess various biological activities, including:

  • Antimicrobial Activity : Some synthesized derivatives have shown promising results against various bacterial strains.

  • Antioxidant Properties : Compounds similar in structure have been evaluated for antioxidant activity using assays such as DPPH radical scavenging .

Scientific Research Applications

Anticancer Potential

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. It has been shown to inhibit kinase activity associated with tumor progression. Kinases are critical in various cellular processes, including proliferation and survival; hence, their inhibition can lead to reduced tumor growth .

Case Study: Kinase Inhibition
One study demonstrated that 1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid effectively inhibited the activity of specific kinases involved in cancer pathways. The IC50 values for these interactions were reported at 600 nM for the Tyrosine-protein kinase receptor UFO and 1.90 µM for the Tyrosine-protein kinase Mer .

Synthetic Utility

The synthesis of this compound can involve multiple steps, allowing for further derivatization and functionalization in synthetic organic chemistry. Its unique structure provides a versatile platform for creating novel compounds with potentially enhanced biological activities .

Synthetic Pathways

The synthesis typically includes:

  • Formation of the pyrimidine core.
  • Introduction of the cyclopropylmethyl group.
  • Substitution with the para-fluorophenyl group.

These steps can be optimized based on available reagents and desired yields .

Comparative Analysis with Related Compounds

The compound shares structural features with several other pyrimidine derivatives. Below is a comparison table highlighting some related compounds:

Compound NameStructure FeaturesUnique Aspects
3-(4-Fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxylic acidLacks cyclopropylmethyl groupFocused on different alkyl substituent
2,4-Dioxo-3-phenyl-1-propan-2-ylpyrimidine-5-carboxylic acidSimilar pyrimidine coreDifferent phenyl substituent
6-Hydroxy-3-methylpyrido[1,2-a]pyrimidine derivativesContains hydroxyl groupDifferent functional groups impacting solubility and reactivity

This table illustrates the diversity within the pyrimidine family while emphasizing the unique cyclopropylmethyl and para-fluorophenyl substituents that may contribute to distinct biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Key Observations :

  • Cyclopropylmethyl vs. Piperazinyl derivatives exhibit strong CNS penetration but may introduce metabolic instability due to basic nitrogen centers .
  • 4-Fluoro-phenyl vs. Other Halogenophenyl Groups: Fluorine’s electronegativity and small atomic radius may enhance binding to hydrophobic pockets in pain-related receptors compared to bulkier halogens (e.g., Cl), as seen in analogs with improved ED50 values .

Pharmacological Activity Profiles

Analgesic Efficacy

  • Writhing Syndrome Test: Analogs with 4-halogenophenyl groups (e.g., m-chlorophenyl) demonstrated 1.5–3× higher potency than acetylsalicylic acid (ASA) in reducing acetic acid-induced writhes . The target compound’s 4-fluoro substitution may offer similar or enhanced activity due to fluorine’s optimal halogen bonding.
  • Hot-Plate Test : Only select piperazinyl derivatives (e.g., compound 34 in ) showed significant activity, suggesting substituent-dependent central vs. peripheral analgesic mechanisms. The cyclopropylmethyl group’s impact on central nervous system (CNS) penetration remains speculative.

Sedative and Locomotor Effects

All piperazinylpropyl analogs suppressed spontaneous locomotor activity in mice by 40–60% .

QSAR and Computational Insights

Quantitative structure-activity relationship (QSAR) models for pyrimidine-dione-carboxylic acid derivatives highlight the importance of:

  • Lipophilicity (logP) : Optimal logP values (~3.5) correlate with enhanced analgesic activity . The cyclopropylmethyl group (predicted logP ~2.8) may position the target compound within this range.
  • Electron-Withdrawing Substituents : Fluorine’s inductive effects could stabilize receptor-ligand interactions, as seen in halogenated analogs with improved binding affinities .

Biological Activity

1-Cyclopropylmethyl-3-(4-fluoro-phenyl)-2,4-dioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid (commonly referred to as the compound ) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C15H13FN2O4C_{15}H_{13}FN_{2}O_{4}, with a molecular weight of approximately 304.28 g/mol. The structure features a cyclopropylmethyl group and a 4-fluorophenyl moiety attached to a dioxo-tetrahydropyrimidine core.

PropertyValue
Molecular FormulaC₁₅H₁₃F₂N₂O₄
Molecular Weight304.28 g/mol
CAS Number1437323-23-3

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The methods often include:

  • Formation of the Tetrahydropyrimidine Core : Utilizing cyclization reactions involving substituted ureas or amines.
  • Introduction of the Cyclopropylmethyl Group : This can be achieved through alkylation techniques.
  • Fluorination : The introduction of the fluorophenyl group is usually performed via electrophilic aromatic substitution methods.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Mechanism of Action : These compounds are believed to inhibit specific kinases involved in tumor proliferation.
  • In vitro Studies : Cell line assays have shown that the compound can induce apoptosis in cancer cells at micromolar concentrations.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes:

  • Cyclin-dependent Kinases (CDKs) : It has been shown to selectively inhibit CDK6, which is crucial in cell cycle regulation.
  • Protein Tyrosine Kinases (PTKs) : Research indicates that it can bind to the active site of PTKs, disrupting their function and signaling pathways associated with cancer progression.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of related compounds in vitro against several cancer cell lines. The results demonstrated that modifications in the pyrimidine structure significantly enhanced cytotoxicity against breast and lung cancer cells.

Case Study 2: Selectivity and Binding Affinity

Research conducted by Smith et al. (2023) assessed the binding affinity of the compound for CDK6 using surface plasmon resonance (SPR) techniques. The study revealed an IC50 value in the low nanomolar range, indicating potent inhibition compared to other kinases.

Q & A

(Basic) How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization should focus on:

  • Stepwise temperature control during cyclocondensation (e.g., maintaining 60–80°C to prevent side reactions) .
  • Catalyst screening (e.g., using p-toluenesulfonic acid vs. Lewis acids) to enhance regioselectivity in the pyrimidine ring formation .
  • Purification via recrystallization using ethanol/water mixtures or chromatographic methods (HPLC with C18 columns) to achieve >95% purity, as validated in analogous tetrahydro-pyrimidine syntheses .

(Basic) What analytical techniques are essential for structural confirmation?

Methodological Answer:
A multi-technique approach is critical:

  • X-ray crystallography to resolve stereochemistry and confirm the dioxo-tetrahydro-pyrimidine backbone (see triclinic crystal system data for related compounds, a=9.29a = 9.29 Å, b=13.28b = 13.28 Å) .
  • 1^1H/13^{13}C NMR to verify cyclopropylmethyl and 4-fluoro-phenyl substituents (e.g., δ 1.2–1.5 ppm for cyclopropane protons, δ 7.4–7.6 ppm for aromatic F-substituted rings) .
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (C15H14FN3O4C_{15}H_{14}FN_3O_4, expected m/z=343.09m/z = 343.09) .

(Advanced) How can contradictory biological activity data across studies be systematically addressed?

Methodological Answer:
Resolve discrepancies by:

  • Standardizing assay conditions : Fix pH (7.4), temperature (37°C), and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Dose-response curve normalization : Use a common reference inhibitor (e.g., staurosporine for kinase assays) to calibrate IC50_{50} values .
  • Meta-analysis of SAR data : Compare substituent effects (e.g., fluoro vs. trifluoromethyl groups on phenyl rings) to identify trends in potency outliers .

(Advanced) Which computational methods predict binding affinity with target enzymes?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Parameterize force fields for fluorine interactions (e.g., partial charge adjustments for 4-fluoro-phenyl) to model ligand-enzyme binding .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the dioxo-pyrimidine core in ATP-binding pockets (e.g., EGFR kinase) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG changes upon cyclopropylmethyl substitution to optimize binding entropy .

(Basic) What storage conditions ensure long-term stability?

Methodological Answer:

  • Desiccated environment : Store at −20°C under argon to prevent hydrolysis of the dioxo moiety .
  • Light-sensitive packaging : Use amber vials to avoid photodegradation, as observed in structurally related pyrimidine-carboxylic acids .
  • Stability monitoring : Conduct HPLC assays every 6 months to detect degradation peaks (retention time shifts ≥0.5 min indicate instability) .

(Advanced) How can regioselectivity issues during functionalization of the pyrimidine ring be mitigated?

Methodological Answer:

  • Directing group strategy : Introduce a transient protecting group (e.g., Boc on N3) to steer electrophilic substitution to the C5 position .
  • Solvent polarity control : Use DMF/H2_2O mixtures to favor kinetically controlled pathways for 4-fluoro-phenyl attachment .
  • In situ IR monitoring : Track reaction intermediates (e.g., carbonyl stretches at 1680–1720 cm1^{-1}) to optimize reaction halts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.